molecular formula C12H17ClO B8000450 3-(4-Chloro-2-methylphenyl)-3-pentanol

3-(4-Chloro-2-methylphenyl)-3-pentanol

Cat. No.: B8000450
M. Wt: 212.71 g/mol
InChI Key: CYJFOLCKBNVUCY-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)-3-pentanol is an organic compound with the molecular formula C12H17ClO It is a derivative of pentanol, featuring a phenyl ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)-3-pentanol typically involves the reaction of 4-chloro-2-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Chloro-2-methylphenyl)-3-pentanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

    Cellular Pathways: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-2-methylphenyl)-2-pentanol
  • 3-(4-Chloro-2-methylphenyl)-4-pentanol
  • 3-(4-Chloro-2-methylphenyl)-3-butanol

Uniqueness

3-(4-Chloro-2-methylphenyl)-3-pentanol is unique due to its specific substitution pattern on the phenyl ring and the position of the alcohol group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-chloro-2-methylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-4-12(14,5-2)11-7-6-10(13)8-9(11)3/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFOLCKBNVUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=C(C=C(C=C1)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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